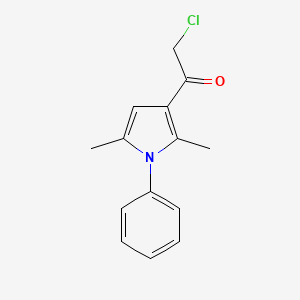

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone

Vue d'ensemble

Description

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrole derivatives.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include alcohol derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is primarily investigated for its potential therapeutic properties. Research indicates that derivatives of pyrrole compounds exhibit various biological activities, including anti-inflammatory and antimicrobial effects. The chlorinated pyrrole derivatives can enhance the bioavailability and efficacy of drugs.

Cosmetic Formulations

Due to its chemical properties, 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone is being explored in cosmetic formulations. Its ability to act as a stabilizer and emulsifier makes it suitable for creams and lotions. Studies have demonstrated that incorporating such compounds can improve skin hydration and texture .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and nanomaterials. Its reactive sites allow for the modification of polymer chains, leading to materials with enhanced mechanical properties or specific functionalities, such as increased thermal stability or chemical resistance.

Case Study 1: Antimicrobial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of various pyrrole derivatives, including 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-y)-1-ethanone. The results indicated significant inhibitory effects against common pathogens, suggesting its potential use in pharmaceutical formulations aimed at treating infections .

Case Study 2: Cosmetic Stability Testing

Research conducted on cosmetic formulations containing this compound showed that it contributes to the stability and sensory properties of creams. The study employed response surface methodology to optimize formulation parameters, revealing that the inclusion of this compound improved consistency and reduced greasiness in topical applications .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Enhanced bioavailability |

| Cosmetics | Skin creams and lotions | Improved hydration and texture |

| Material Science | Polymer synthesis | Enhanced mechanical properties |

| Antimicrobial Agents | Infection treatment | Significant inhibitory effects against pathogens |

Mécanisme D'action

The mechanism of action of 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)propan-1-one

- 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone

Uniqueness

2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-1-ethanone, also known by its CAS number 304685-85-6, is a synthetic compound that has garnered interest in various fields of biological research. Its structure, characterized by a pyrrole ring and a chloro group, suggests potential pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C15H16ClNO

- Molecular Weight : 261.75 g/mol

- CAS Number : 304685-85-6

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antibacterial and antiparasitic agent.

Antibacterial Activity

Recent studies have indicated that compounds containing the pyrrole structure exhibit significant antibacterial properties. For instance:

- MIC Values : The minimal inhibitory concentration (MIC) for related pyrrole derivatives has been reported between 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar activities may be expected from this compound .

Antiparasitic Activity

Research into the antiparasitic effects of pyrrole derivatives has shown promising results against protozoan parasites:

- A study demonstrated that pyrrole-based compounds can inhibit Cryptosporidium parvum, with some analogs showing EC50 values as low as 0.17 μM . Given the structural similarities, it is plausible that 2-chloro derivatives may exhibit comparable efficacy.

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

- Inhibition of Enzymatic Pathways : Pyrrole derivatives often interfere with key metabolic pathways in bacteria and parasites.

- Membrane Disruption : Some studies suggest that these compounds can disrupt cellular membranes, leading to cell death.

Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial properties of various pyrrole derivatives including 2-chloro derivatives. The findings revealed:

- Tested Compounds : Various analogs were tested for their ability to inhibit bacterial growth.

- Results : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development.

Study 2: Antiparasitic Activity Against Cryptosporidium

In another research effort aimed at addressing cryptosporidiosis:

- Objective : To evaluate the effectiveness of new pyrrole derivatives against C. parvum.

- Findings : Compounds similar to 2-chloro derivatives showed promising results with low EC50 values and high selectivity profiles, indicating potential for therapeutic use in treating parasitic infections .

Comparative Analysis Table

Propriétés

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-10-8-13(14(17)9-15)11(2)16(10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYYGYUKZQOGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352283 | |

| Record name | 2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304685-85-6 | |

| Record name | 2-Chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.